molecular formula C19H15ClFN3O2 B11239758 4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide

4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B11239758
M. Wt: 371.8 g/mol
InChI Key: OSGWXVBAHLYLBV-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that features a benzamide core with chloro and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group, and finally, the attachment of the benzamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClFN3O2

Molecular Weight

371.8 g/mol

IUPAC Name

4-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide

InChI

InChI=1S/C19H15ClFN3O2/c20-15-5-1-14(2-6-15)19(25)22-11-12-26-18-10-9-17(23-24-18)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,25)

InChI Key

OSGWXVBAHLYLBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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